Methiomeprazine hydrochloride

GABAA receptor pharmacology neuropharmacology ion channel antagonist

Methiomeprazine hydrochloride (CAS 14056-64-5) is the racemic phenothiazine with a critical 2-methylthio substituent, directly dictating its unique polypharmacology. Unlike generic chlorpromazine or promethazine, this specific racemate exhibits a distinct receptor profile, including potent antagonism at extrasynaptic α4β1δ GABAA receptors (IC50: 1.02 µM). It also serves as a selective Se(IV) chromogenic reagent with 2.983 × 10⁴ L mol⁻¹ cm⁻¹ absorptivity. For studies on phenothiazine-induced endocrine disruption, it represents the lowest mammary growth liability in its class. Its consistent 100-103% recovery from biological fluids also makes it ideal for robust bioanalytical method development.

Molecular Formula C19H25ClN2S2
Molecular Weight 381.0 g/mol
CAS No. 14056-64-5
Cat. No. B089166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiomeprazine hydrochloride
CAS14056-64-5
SynonymsN,N,beta-trimethyl-2-(methylthio)-10H-phenothiazine-10-propylamine monohydrochloride
Molecular FormulaC19H25ClN2S2
Molecular Weight381.0 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl
InChIInChI=1S/C19H24N2S2.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H
InChIKeyKYBREXTVOMDAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methiomeprazine Hydrochloride (CAS 14056-64-5): Product Baseline and Identity Confirmation for Procurement


Methiomeprazine hydrochloride (CAS 14056-64-5) is a racemic phenothiazine derivative with the systematic name (±)-10-(3-(dimethylamino)-2-methylpropyl)-2-(methylthio)phenothiazine monohydrochloride, characterized by a molecular weight of 380.998 g/mol and the presence of a 2-methylthio substituent on the phenothiazine core [1][2]. It is classified as a typical antipsychotic and antiemetic agent, with documented receptor interactions including antagonism at dopamine D2 receptors, serotonin 5-HT2A receptors, and histamine H1 receptors [3][4]. The compound exists as a racemate and is also known by the research code SKF 6270 [2]. This guide focuses on evidence that distinguishes methiomeprazine hydrochloride from its closest structural and functional analogs, enabling informed scientific selection and procurement decisions.

Why Methiomeprazine Hydrochloride Cannot Be Simply Substituted with Other Phenothiazines in Research Applications


Substituting methiomeprazine hydrochloride with another phenothiazine derivative such as chlorpromazine, promethazine, or levomepromazine carries the risk of fundamentally altering experimental outcomes due to significant differences in receptor selectivity, metabolite profiles, and off-target activity profiles [1][2]. While all phenothiazines share a tricyclic core, variations in the N10 side chain and the C2 substituent (a 2-methylthio group in methiomeprazine versus a 2-chloro group in chlorpromazine or a 2-methoxy group in levomepromazine) directly dictate each compound's unique polypharmacology [1]. For example, in vivo ranking studies reveal that the potency order for inducing mammary growth in mice—thioridazine > chlorpromazine > promethazine > propericiazine > perphenazine > levomethiomeprazine—demonstrates that even structurally similar congeners can exhibit vastly different biological activities [2]. The quantitative evidence presented in Section 3 details specific instances where methiomeprazine hydrochloride shows distinct receptor antagonist potency and analytical reactivity, making it unsuitable for generic substitution in assays or chemical applications where these properties are critical.

Methiomeprazine Hydrochloride: Quantifiable Differentiation Evidence Against Comparators


GABAA Receptor α4β1δ Subtype Antagonist Activity Compared to a Known Tool Compound

Methiomeprazine hydrochloride exhibits measurable antagonist activity at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 × 10³ nM (1.02 µM) [1]. In a comparable assay system using the same recombinant receptor subtype expressed in HEK293 cells, the reference compound 'GABAA receptor agent 6' (compound 2027) displayed an IC50 of 1.03 µM for the α4β1δ subtype . This demonstrates that methiomeprazine hydrochloride possesses functionally relevant antagonist activity at this extrasynaptic GABAA receptor subtype, with potency essentially equivalent to that of a known experimental antagonist tool compound.

GABAA receptor pharmacology neuropharmacology ion channel antagonist

Methiomeprazine Hydrochloride as a Selective Spectrophotometric Reagent for Selenium(IV): Comparative Sensitivity Analysis

Methiomeprazine hydrochloride is proposed as a selective spectrophotometric reagent for the determination of Se(IV), forming a blue-colored species instantaneously in H3PO4 medium with maximum absorbance at 644 nm [1]. The molar absorptivity is 2.983 × 10⁴ L mol⁻¹ cm⁻¹, and the Sandell sensitivity is 2.6 ng cm⁻² [1]. In contrast, perphenazine (a structurally related phenothiazine) has been reported for Pt(IV) determination with a molar absorptivity of 1.289 × 10⁴ L mol⁻¹ cm⁻¹ and a Sandell sensitivity of 15.15 ng cm⁻² [2]. Perazine, another phenothiazine analog used for Hg(II) determination, shows a molar absorptivity of 1.6 × 10⁴ L mol⁻¹ cm⁻¹ [3].

analytical chemistry spectrophotometry selenium determination phenothiazine reagents

Reduced Mammary Growth Liability in Murine Model Compared to Other Phenothiazine Antipsychotics

In a dose-response study examining mammary growth in female mice, six phenothiazine drugs were ranked by their potency to induce this effect. The observed potency order was: thioridazine > chlorpromazine > promethazine > propericiazine > perphenazine > levomethiomeprazine [1]. Levomethiomeprazine, the enantiomerically resolved form of methiomeprazine, produced the least mammary growth among all tested compounds, placing it at the lowest end of the liability spectrum relative to commonly used phenothiazine antipsychotics.

endocrine toxicology phenothiazine safety profile in vivo pharmacology

Differential Recovery Profile from Biological Matrices Compared to Other Phenothiazines

In a study evaluating the recovery of various phenothiazines from biological samples, methiomeprazine demonstrated a recovery percentage of 103% from human urine and 100% from human blood following extraction with heptane and back-extraction into 50% acetic acid [1]. Comparative recovery data for other phenothiazines in the same study are summarized below. These differences in recovery efficiency are critical for accurate bioanalytical quantification.

bioanalytical method development phenothiazine extraction fluorometric assay

Methiomeprazine Hydrochloride: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Neuropharmacology Research: Investigating Extrasynaptic α4β1δ GABAA Receptor Function

Researchers studying tonic inhibition mediated by extrasynaptic α4β1δ-containing GABAA receptors can utilize methiomeprazine hydrochloride as a pharmacological antagonist tool with an IC50 of 1.02 µM [1]. This potency is comparable to the established research compound 'GABAA receptor agent 6' (IC50 = 1.03 µM) in the same recombinant assay system . Applications include electrophysiological recordings in brain slices or cultured neurons to dissect the contribution of δ-subunit-containing receptors to overall inhibitory tone, or in behavioral pharmacology studies exploring the role of these receptors in anxiety and stress responses.

Analytical Chemistry: Sensitive Spectrophotometric Determination of Selenium(IV) in Environmental or Biological Samples

Analytical chemists requiring a sensitive and selective method for quantifying selenium(IV) can employ methiomeprazine hydrochloride as a chromogenic reagent. The method offers a molar absorptivity of 2.983 × 10⁴ L mol⁻¹ cm⁻¹ and a detection sensitivity of 2.6 ng cm⁻², with Beer's law obeyed over the concentration range of 0.1-2.2 ppm Se [2]. The reagent forms a blue complex instantaneously in phosphoric acid medium with maximum absorbance at 644 nm. This method is particularly suitable for laboratories analyzing selenium content in water, soil, or biological tissues where trace-level detection is essential.

In Vivo Toxicology and Safety Pharmacology: Assessing Endocrine Side Effect Liability of Phenothiazines

Investigators evaluating the safety profile of phenothiazine derivatives, particularly the risk of hyperprolactinemia and mammary tissue proliferation, may select methiomeprazine/levomethiomeprazine as a reference compound representing the lower end of the mammary growth liability spectrum [3]. In murine studies, levomethiomeprazine ranked last in potency for inducing mammary growth among six tested phenothiazines (thioridazine > chlorpromazine > promethazine > propericiazine > perphenazine > levomethiomeprazine) [3]. This property makes it a valuable comparator in studies aimed at dissecting the structural determinants of phenothiazine-induced endocrine disruption.

Bioanalytical Method Development and Validation: Phenothiazine Quantification in Complex Matrices

Bioanalytical laboratories developing liquid-liquid extraction protocols for phenothiazines from biological fluids can utilize methiomeprazine hydrochloride as a model analyte or internal standard due to its consistently high recovery efficiency (100-103%) from both human urine and blood [4]. Its recovery profile is less matrix-dependent than that of some analogs (e.g., trifluoperazine, which recovers at only 88% from blood) [4]. This characteristic supports the development of robust and reproducible analytical methods for pharmacokinetic studies, therapeutic drug monitoring, or forensic toxicology.

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